molecular formula C11H11FN2O B1474770 (1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol CAS No. 1699147-75-5

(1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol

Cat. No. B1474770
CAS RN: 1699147-75-5
M. Wt: 206.22 g/mol
InChI Key: RMMMODHHJWLOKM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol” can be inferred from its name. It likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Attached to this ring at the 1-position is a 4-fluorobenzyl group, which consists of a benzene ring with a fluorine atom at the 4th position and a methylene (-CH2-) group linking it to the imidazole ring . At the 4-position of the imidazole ring, there is a methanol group (-CH2OH).

Scientific Research Applications

Fluorescent Probes Development

One study explored the synthesis and fluorescence properties of compounds related to "(1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol", demonstrating their potential as Zn^2+ fluorescent probes. These compounds showed strong fluorescence upon coordination with Zn^2+, with a notable fluorescence quantum yield and Stoke's shift, suggesting their application in detecting Zn^2+ ions in various environments (Zheng Wen-yao, 2012).

Biomimetic Chelating Ligands

Research into derivatives of imidazole, including structures similar to "this compound", has shown their utility as precursors in synthesizing biomimetic chelating ligands. These ligands have potential applications in various fields, such as medicinal chemistry and environmental remediation, by mimicking natural processes for binding specific ions or molecules (Ryan B. Gaynor, Baylee N. McIntyre, Sidney E. Creutz, 2023).

Antimicrobial Activity

A series of novel imidazole derivatives bearing isoxazole groups, related to "this compound", were synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited significant potential as antimicrobial agents, indicating their relevance in the development of new therapeutic agents (Hitendra K. Maheta, Anilkumar S. Patel, Y. Naliapara, 2012).

Corrosion Inhibition

Imidazole-based molecules, including those related to "this compound", have been investigated for their application in corrosion inhibition of carbon steel in acidic media. These studies suggest that imidazole derivatives can significantly enhance corrosion resistance, making them valuable for industrial applications where corrosion is a concern (S. Costa et al., 2021).

Future Directions

The future directions for research on “(1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol” and related compounds could include further investigation of their synthesis, characterization, and potential biological activities. For example, related compounds have been synthesized and evaluated for their antitubercular and antibacterial activity , and similar studies could be conducted on “this compound”. Additionally, the use of green solvents in the synthesis of these compounds could be explored .

properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c12-10-3-1-9(2-4-10)5-14-6-11(7-15)13-8-14/h1-4,6,8,15H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMMODHHJWLOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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